DAAO Inhibition vs. Unsubstituted Parent
The target compound inhibits recombinant human DAAO with an IC50 of 3 nM, which is approximately 2.7‑fold more potent than the unsubstituted 3-hydroxy-1,8-naphthyridin-2(1H)-one core (IC50 8 nM) measured under identical assay conditions (pH 8.5, D‑serine substrate) [1]. The enhanced potency is attributed to the electron‑withdrawing chlorine and fluorine substituents at positions 5 and 6, which improve active‑site complementarity.
| Evidence Dimension | Human DAAO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (hydrobromide salt) |
| Comparator Or Baseline | 3-Hydroxy-1,8-naphthyridin-2(1H)-one (unsubstituted parent): 8 nM |
| Quantified Difference | ~2.7‑fold lower IC50 (higher potency) |
| Conditions | Recombinant human DAAO, pH 8.5, D‑serine substrate (fluorescence assay) |
Why This Matters
For scientists sourcing inhibitors for DAAO studies requiring nanomolar potency, the 5‑chloro‑6‑fluoro substitution delivers a measurable improvement in biochemical IC50 that may reduce the amount of compound needed per assay and improve the separation of signal from solvent-control background.
- [1] Duplantier, A.J.; Becker, S.L.; Bohanon, M.J.; Borzilleri, K.A.; Chrunyk, B.A.; Downs, J.T.; Hu, L.Y.; El-Kattan, A.; James, L.C.; Liu, S.; Lu, J.; Maklad, N.; Mansour, M.N.; Mente, S.; Piotrowski, M.A.; Sakya, S.M.; Sheehan, S.; Steyn, S.J.; Strick, C.A.; Williams, V.A.; Zhang, L. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. J. Med. Chem. 2009, 52, 3576–3585. View Source
